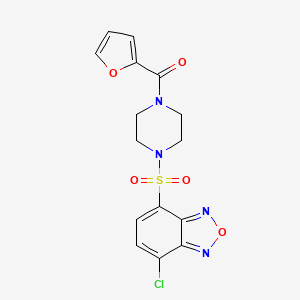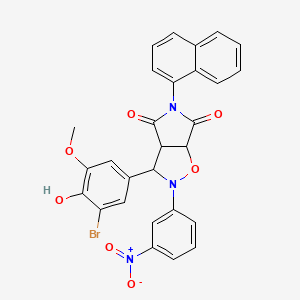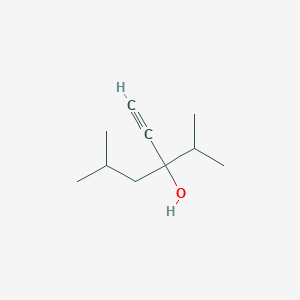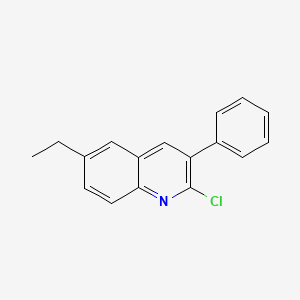![molecular formula C12H18N2O2 B12623758 n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide CAS No. 918311-40-7](/img/structure/B12623758.png)
n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide is an organic compound with the molecular formula C12H18N2O2 This compound is characterized by the presence of an aminooxy group attached to an ethyl chain, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide typically involves the following steps:
Formation of the Aminooxy Group: The aminooxy group can be introduced through the reaction of hydroxylamine with an appropriate precursor.
Attachment to the Phenyl Ring: The aminooxyethyl group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts may also be used to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the aminooxy group, which can form stable oxime linkages with carbonyl compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide involves its interaction with molecular targets through the aminooxy group. This group can form stable oxime linkages with carbonyl-containing compounds, making it useful in biochemical applications. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- n-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
- n-{2-[4-(Aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
- n-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide
Uniqueness
n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide is unique due to the presence of the aminooxy group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where stable oxime linkages are required, setting it apart from other similar compounds.
Properties
CAS No. |
918311-40-7 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[4-(2-aminooxyethyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)12(15)14-11-5-3-10(4-6-11)7-8-16-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
HQKFRRRLKKAGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)

![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)


![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)



![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)

